1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine
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Overview
Description
1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine is a chemical compound known for its diverse applications in scientific research It is characterized by a piperazine ring substituted with a 4-nitrophenylsulfonyl group and a 2-pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-nitrophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine typically involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride and 2-pyridylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Reduction: 1-[(4-Aminophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Coupling: Biaryl or vinyl-aryl piperazine derivatives.
Scientific Research Applications
1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-nitrophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Nitrophenyl)sulfonyl]piperazine: Lacks the 2-pyridylmethyl group, which may affect its reactivity and applications.
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine:
Uniqueness
1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine is unique due to the presence of both the nitrophenylsulfonyl and pyridylmethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C16H18N4O4S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C16H18N4O4S/c21-20(22)15-4-6-16(7-5-15)25(23,24)19-11-9-18(10-12-19)13-14-3-1-2-8-17-14/h1-8H,9-13H2 |
InChI Key |
NRIVHGFRJQQYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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